N-benzyl-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
N-BENZYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound belonging to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, such as methoxy, phenoxy, and carbothioamide, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with benzyl chloride in the presence of a base to form the N-benzyl derivative. This intermediate is then reacted with 2-methoxyphenol and formaldehyde under acidic conditions to introduce the phenoxy group. Finally, the carbothioamide group is introduced through a reaction with thiourea under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalytic systems, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and reaction time are critical parameters that need to be carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbothioamide group can be reduced to form thiol derivatives.
Substitution: The benzyl and phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzyl and phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-BENZYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that promote neuroprotection .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A simpler analog with similar core structure but lacking the benzyl and phenoxy groups.
N-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the carbothioamide group.
2-Methoxyphenoxy derivatives: Compounds with similar phenoxy substitution but different core structures.
Uniqueness
N-BENZYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and phenoxy groups, along with the carbothioamide moiety, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C27H30N2O4S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-benzyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C27H30N2O4S/c1-30-23-11-7-8-12-24(23)33-18-22-21-16-26(32-3)25(31-2)15-20(21)13-14-29(22)27(34)28-17-19-9-5-4-6-10-19/h4-12,15-16,22H,13-14,17-18H2,1-3H3,(H,28,34) |
InChI Key |
JNTFDZPMMWYOIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=S)NCC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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